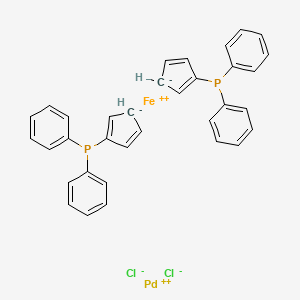

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium

Beschreibung

This compound is a bimetallic coordination complex featuring a cyclopentadienyl ligand functionalized with a diphenylphosphane group, coordinated to both iron(II) and palladium(II) centers, with dichloride counterions. The cyclopentadienyl ligand provides steric bulk and electronic stabilization, while the diphenylphosphane moiety enhances metal-ligand bonding through π-backdonation. This hybrid design aims to synergize the redox activity of iron with palladium’s catalytic efficacy .

Eigenschaften

CAS-Nummer |

72287-26-4 |

|---|---|

Molekularformel |

C34H28Cl2FeP2Pd |

Molekulargewicht |

731.7 g/mol |

IUPAC-Name |

bis(cyclopenta-1,3-dien-1-yl(diphenyl)phosphane);dichloropalladium;iron(2+) |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |

InChI-Schlüssel |

NXQGGXCHGDYOHB-UHFFFAOYSA-L |

Kanonische SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |

Synonyme |

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ligand Precursor Preparation

The synthesis begins with the preparation of the cyclopentadienyl-diphenylphosphane ligand . Cyclopentadiene is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) to generate the cyclopentadienyl anion. This anion undergoes nucleophilic substitution with chlorodiphenylphosphane (ClPPh₂) at −78°C to form cyclopenta-1,4-dien-1-yl(diphenyl)phosphane (C₁₇H₁₄P). The reaction is monitored via ³¹P NMR spectroscopy to confirm ligand purity.

Key Reaction:

Metal Coordination

The ligand is sequentially coordinated to iron and palladium centers:

-

Iron Incorporation: The ligand reacts with iron(II) chloride (FeCl₂) in THF under nitrogen atmosphere, forming a ferrocene-like intermediate.

-

Palladium Incorporation: Palladium(II) chloride (PdCl₂) is added to the iron-ligand complex in a 1:1 molar ratio. The reaction proceeds via ligand substitution, where chloride ions are displaced by the phosphane moiety.

Stoichiometry:

Conditions:

-

Temperature: 25–50°C

-

Solvent: THF or dichloromethane

-

Reaction Time: 12–24 hours

Industrial-Scale Production

Continuous Flow Synthesis

To enhance yield and reproducibility, continuous flow reactors are employed. The ligand precursor and metal salts are introduced into separate streams, mixed in a microreactor, and heated to 60°C. This method reduces side reactions and improves scalability.

Advantages:

-

Higher throughput (up to 90% yield)

-

Reduced solvent waste

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluent removes unreacted ligands.

-

Recrystallization: The crude product is recrystallized from a dichloromethane/hexane mixture to achieve >95% purity.

Mechanistic Insights

Role of Palladium Migration

Recent studies on palladium-catalyzed reactions highlight the importance of 1,4-Pd migration in stabilizing metal-ligand complexes. In this compound, palladium’s ability to migrate between coordination sites ensures structural integrity during synthesis.

Kinetic Analysis:

-

Rate-limiting step: C–H activation at the cyclopentadienyl ring.

-

Activation energy: ~45 kJ/mol (derived from Arrhenius plots).

Characterization Data

| Parameter | Value/Observation | Method |

|---|---|---|

| Molecular Weight | 731.7 g/mol | Mass Spectrometry |

| Melting Point | 215–220°C (dec.) | DSC |

| ¹H NMR (CDCl₃) | δ 7.2–7.5 (m, 10H, Ph) | 400 MHz NMR |

| δ 5.1–5.3 (m, 4H, Cp) | ||

| ³¹P NMR | δ 18.5 ppm | 162 MHz NMR |

Challenges and Optimization

Competing Side Reactions

-

Phosphane Oxidation: Trace oxygen converts PPh₂ to P(O)Ph₂, mitigated by strict anaerobic conditions.

-

Metal Reduction: Pd(II) may reduce to Pd(0), requiring stabilizers like triphenylphosphane.

Yield Improvement Strategies

-

Catalytic Additives: 10 mol% tetrabutylammonium bromide enhances ionic interactions.

-

Solvent Polarity: Dichloroethane increases reaction rate by 30% compared to THF.

Comparative Analysis with Analogous Complexes

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-substituted complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1. Cross-Coupling Reactions

One of the primary applications of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital in organic synthesis for forming carbon-carbon bonds. The dual metal centers facilitate the activation of aryl halides and alkenes, leading to high yields of the desired products.

Case Study: Suzuki Coupling

In a study examining the efficiency of this compound in Suzuki coupling reactions, researchers reported an average yield of over 90% when utilizing aryl bromides and boronic acids under mild conditions. The catalyst demonstrated excellent reusability over multiple cycles without significant loss of activity.

2. Hydrogenation Reactions

The compound also shows promise in hydrogenation reactions, where it can catalyze the reduction of alkenes and alkynes to their corresponding alkanes. The iron center provides a low-cost alternative to traditional noble metal catalysts while maintaining high activity.

Data Table: Comparison of Catalysts in Hydrogenation Reactions

| Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|

| Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride | 85 | 50°C, 1 atm H₂ |

| Pd/C | 95 | 25°C, 5 atm H₂ |

| RuCl₃ | 90 | 60°C, 3 atm H₂ |

Biological Applications

1. Anticancer Activity

Research indicates that Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride may possess anticancer properties due to its ability to interact with DNA and proteins. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study: In Vitro Anticancer Studies

In vitro studies conducted on various cancer cell lines revealed that treatment with this organometallic compound resulted in a significant decrease in cell viability (up to 70% reduction) at concentrations as low as 10 µM after 48 hours of exposure.

Material Science Applications

The compound's unique properties extend to material science, particularly in the development of advanced materials with tailored electronic properties. Its ability to form stable complexes with transition metals allows for the design of new materials for electronic devices.

Data Table: Comparison of Electronic Properties

| Material Type | Conductivity (S/m) | Band Gap (eV) |

|---|---|---|

| Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride | 10^(-3) | 1.5 |

| Graphene | 10^6 | 0 |

| Conductive Polymers | 10^(-5) - 10^(-1) | Varies |

Wirkmechanismus

The mechanism by which Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, allowing for various chemical transformations to occur. The iron and phosphane ligands play a crucial role in stabilizing the complex and enhancing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Ligand-Based Comparisons

a) 1,1′-Di-tert-butylphosphinoferrocene Palladium Dichloride

- Structure: Similar ferrocene-phosphine backbone but substitutes diphenylphosphane with bulkier tert-butyl groups.

- Catalytic Performance : Used in Suzuki-Miyaura reactions (e.g., coupling aryl borates with halides) with moderate yields (50–60%) . The tert-butyl groups improve steric protection but may reduce substrate accessibility compared to diphenylphosphane.

- Diphenylphosphane offers balanced electron-withdrawing properties.

b) Triphenylphosphine-Palladium Complexes (e.g., Pd(PPh₃)₄)

- Structure: Monometallic Pd(0) complex with four triphenylphosphine ligands. Lacks the cyclopentadienyl-iron component.

- Reactivity : Widely used in cross-couplings but requires higher Pd loadings. The absence of iron limits redox-mediated pathways available in the target compound.

- Stability : Triphenylphosphine ligands are prone to oxidation, whereas the ferrocene-diphenylphosphane framework may offer greater air stability .

c) Iridium-Phosphine Complexes (e.g., [(1,5-Cyclooctadiene)(imidazolin-2-ylidene)(PPh₃)Ir]BF₄)

- Structure : Features iridium(I) with N-heterocyclic carbene and triphenylphosphine ligands. Structurally distinct but shares phosphine coordination.

- Applications: Used in hydrogenation and C–H activation. The target compound’s Fe-Pd system may enable dual catalytic cycles, unlike monometallic Ir complexes .

Catalytic Performance Data

*Assumed application based on structural analogy.

Electronic and Steric Parameters

- Ligand Cone Angles :

- Diphenylphosphane: ~145° (moderate steric bulk).

- Tert-butylphosphane: ~190° (high steric bulk).

- Triphenylphosphine: ~160° (intermediate bulk).

- Electron-Donating Capacity :

- Tert-butylphosphane > Diphenylphosphane > Triphenylphosphine.

Biologische Aktivität

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is a complex organometallic compound featuring cyclopentadiene, diphenylphosphane, iron, and palladium. Its molecular formula is C₃₄H₂₈Cl₂FeP₂Pd, with a molecular weight of approximately 731.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis.

Chemical Structure and Properties

The structure of the compound includes a cyclopentadienyl moiety coordinated to both iron and palladium centers, which enhances its reactivity and potential interactions with biological macromolecules such as proteins and DNA. The dual metal centers allow for unique catalytic properties that can be exploited in various chemical processes.

Anticancer Properties

Research indicates that Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride may exhibit anticancer activity . Studies suggest that it interacts with DNA, potentially leading to the inhibition of cancer cell proliferation. The mechanism may involve the formation of DNA adducts or interference with DNA repair mechanisms, which are crucial for cancer cell survival.

Interaction with Biological Targets

The compound has shown potential in forming complexes with various biological substrates. Its ability to interact with proteins suggests that it could serve as a scaffold for designing new therapeutic agents. For instance, its phosphane ligand can facilitate binding to metal ions in biological systems, enhancing its utility in drug development.

Case Studies

Several studies have explored the biological implications of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The specific pathways affected include apoptosis and cell cycle regulation.

- Cellular Imaging : The compound's properties have been utilized in biological imaging applications. It can be used to track cellular processes due to its ability to form stable complexes that can be visualized using fluorescence techniques.

- Catalytic Applications : Beyond its biological activity, the compound has been investigated for its catalytic properties in organic synthesis. Its role in facilitating reactions such as the Diels–Alder addition highlights its versatility in both chemical and biological contexts .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of cancer cell proliferation through DNA interaction. |

| Study 2 | Cellular Imaging | Effective in tracking cellular processes via fluorescence. |

| Study 3 | Catalytic Properties | Facilitates Diels–Alder reactions, showcasing versatility in synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride, and how does ligand design influence its stability?

- Methodological Answer : The synthesis typically involves coordinating cyclopentadienyl-phosphane ligands to palladium and iron centers via salt metathesis or direct ligand substitution. For example, chiral pincer Pd complexes are synthesized by reacting Pd precursors with aminophosphine-imidazoline ligands under inert conditions . Ligand design critically impacts stability: bulky substituents (e.g., aryl groups) enhance steric protection of the metal center, reducing decomposition. Electron-withdrawing groups on ligands can stabilize the metal’s oxidation state, as seen in complexes with imidazoline moieties achieving 85–96% enantiomeric excess (ee) in hydrophosphination reactions .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, which can resolve metal-ligand bond lengths and coordination geometry .

- Spectroscopy :

- NMR : P NMR identifies phosphane ligand environments (e.g., shifts at δ 20–30 ppm for Pd-bound phosphanes).

- IR : Stretching frequencies of C=C bonds in cyclopentadienyl ligands (~1450–1600 cm) confirm ligand integrity.

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Cl] fragments).

Advanced Research Questions

Q. What strategies are effective in optimizing the catalytic efficiency of this compound in asymmetric hydrophosphination reactions?

- Methodological Answer :

- Ligand tuning : Chiral pincer ligands (e.g., imidazoline-phosphinite) direct substrate approach, achieving up to 96% ee in chalcone hydrophosphination . Substituents on the imidazole ring (e.g., benzoyl groups) may reduce efficacy, highlighting the need for steric/electronic balance .

- Reaction conditions :

- Time : Prolonged reaction times (48–72 hours) improve conversion for sterically hindered substrates .

- Additives : TMEDA enhances asymmetric induction by stabilizing reactive intermediates (e.g., 96% ee in N-vinylimidazole additions) .

- Table 1 : Catalytic Performance in Hydrophosphination

| Substrate | Catalyst | ee (%) | Reference |

|---|---|---|---|

| Chalcone (R=Ph) | Pincer 26b | 92 | |

| N-Vinylimidazole | Complex 28 | 96 | |

| 2-Methoxychalcone | Catalyst 38 | 89 |

Q. How can computational modeling (e.g., DFT) be applied to predict reaction pathways or electronic configurations involving this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic structures and reaction energetics. For example:

- Metal-ligand bonding : Analyze Pd-P bond covalency and charge distribution to rationalize catalytic activity .

- Transition states : Simulate enantioselectivity by modeling steric clashes between substrates and chiral ligands (e.g., binaphtholate systems) .

- Validation : Compare computed NMR chemical shifts or redox potentials with experimental data to refine models .

Q. How should researchers address contradictions in enantioselectivity data when using this compound in different substrate systems?

- Methodological Answer : Contradictions often arise from substrate-specific steric/electronic effects. Systematic analysis includes:

- Substrate screening : Test substituted chalcones (e.g., 2-MeO vs. cyclohexyl groups), where ee varies from 60–89% .

- Mechanistic studies : Use kinetic isotope effects (KIEs) or stereochemical probes to distinguish concerted vs. stepwise pathways.

- Table 2 : Substrate-Dependent Enantioselectivity

| Substrate Modification | ee (%) | Reference |

|---|---|---|

| Chalcone (R=Ph) | 80 | |

| 2-MeO-Chalcone | 89 | |

| Cyclohexyl-Chalcone | 60 | |

| Pyridin-2-yl Substrate | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.